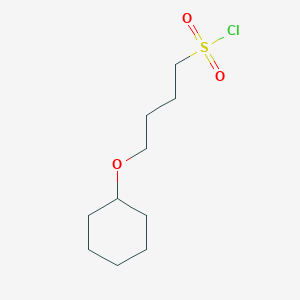

4-(Cyclohexyloxy)butane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Cyclohexyloxy)butane-1-sulfonyl chloride is an organic compound characterized by the presence of a cyclohexyloxy group attached to a butane chain, which is further linked to a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-hydroxybutane-1-sulfonyl chloride with cyclohexanol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexyloxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite

Major Products:

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

4-(Cyclohexyloxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)butane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group, leading to the formation of a sulfonate ester or sulfonamide. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

4-Chlorobutane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of a cyclohexyloxy group.

Methanesulfonyl chloride: Contains a simpler structure with a methyl group instead of a butane chain.

Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of a butane chain.

Uniqueness: 4-(Cyclohexyloxy)butane-1-sulfonyl chloride is unique due to the presence of the cyclohexyloxy group, which imparts specific reactivity and steric properties that can be advantageous in certain chemical synthesis processes.

Biological Activity

4-(Cyclohexyloxy)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

- Molecular Formula: C10H17ClO3S

- Molecular Weight: 250.76 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Sulfonyl chlorides are known to act as electrophiles, which can react with nucleophiles in biological systems, leading to the modification of proteins and enzymes. This reactivity allows them to inhibit specific enzymatic pathways, contributing to their pharmacological effects.

Biological Activities

Several studies have highlighted the potential biological activities of this compound and related compounds:

- Antimicrobial Activity: Compounds with sulfonyl groups have demonstrated antimicrobial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition: The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Some derivatives exhibited significant AChE inhibition, with IC50 values comparable to established inhibitors .

- Anticancer Potential: Research indicates that sulfonamide derivatives can possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Case Studies

-

Antimicrobial Screening:

A study synthesized a series of sulfonamide derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain compounds derived from this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria . -

Enzyme Inhibition Assays:

In a comparative study, several derivatives were tested for their AChE inhibition capabilities. The most active compounds displayed IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases . -

Anticancer Studies:

Another investigation focused on the anticancer activity of sulfonamide derivatives in vitro. The study reported that specific compounds induced cell cycle arrest and apoptosis in cancer cell lines, suggesting a promising avenue for cancer treatment .

Data Summary

Properties

Molecular Formula |

C10H19ClO3S |

|---|---|

Molecular Weight |

254.77 g/mol |

IUPAC Name |

4-cyclohexyloxybutane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H19ClO3S/c11-15(12,13)9-5-4-8-14-10-6-2-1-3-7-10/h10H,1-9H2 |

InChI Key |

FKZFYIDWGPMGNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.